

Spectroscopic Profile of 3-Phenylisoxazole-5-carbaldehyde: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Phenylisoxazole-5-carbaldehyde

Cat. No.: B1599781

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This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound **3-Phenylisoxazole-5-carbaldehyde**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a comprehensive understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While direct, published spectra of **3-Phenylisoxazole-5-carbaldehyde** are not readily available in contemporary literature, this guide extrapolates from the well-documented spectroscopic data of its derivatives and fundamental principles of spectroscopic interpretation to provide a robust analytical profile.

Introduction to 3-Phenylisoxazole-5-carbaldehyde

3-Phenylisoxazole-5-carbaldehyde is a heterocyclic aldehyde with a molecular formula of $C_{10}H_7NO_2$ and a molecular weight of 173.17 g/mol. [1] The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The aldehyde functional group at the 5-position serves as a versatile synthetic handle for the elaboration of more complex molecules, making **3-Phenylisoxazole-5-carbaldehyde** a valuable intermediate in drug discovery and organic synthesis. [2][3][4][5] Accurate interpretation of its spectroscopic data is paramount for confirming its identity and purity in these applications.

Below is the chemical structure of **3-Phenylisoxazole-5-carbaldehyde**:

Caption: Molecular Structure of **3-Phenylisoxazole-5-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Based on the analysis of derivatives, the following sections outline the expected ^1H and ^{13}C NMR spectral characteristics of **3-Phenylisoxazole-5-carbaldehyde**.

^1H NMR Spectroscopy

Experimental Protocol (Typical):

- Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Expected ^1H NMR Data:

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Aldehyde-H	9.9 - 10.1	Singlet (s)	1H
Isioxazole-H4	7.0 - 7.2	Singlet (s)	1H
Phenyl-H (ortho)	7.8 - 8.0	Multiplet (m)	2H
Phenyl-H (meta, para)	7.4 - 7.6	Multiplet (m)	3H

Interpretation:

- **Aldehyde Proton:** The proton of the aldehyde group is highly deshielded and is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.9 and 10.1 ppm.
- **Isoxazole Proton:** The single proton on the isoxazole ring (H4) is anticipated to resonate as a singlet between δ 7.0 and 7.2 ppm. Its precise chemical shift can be influenced by the solvent.
- **Phenyl Protons:** The five protons of the phenyl group will appear in the aromatic region (δ 7.4-8.0 ppm). The two ortho-protons are generally the most deshielded due to their proximity to the isoxazole ring and will likely appear as a multiplet further downfield. The meta- and para-protons are expected to resonate as a more complex multiplet at a slightly higher field.

¹³C NMR Spectroscopy

Experimental Protocol (Typical):

- Use the same sample prepared for ¹H NMR spectroscopy.
- Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
- Typically, a proton-decoupled spectrum is acquired to simplify the spectrum to singlets for each unique carbon.
- Process and reference the spectrum, usually to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Expected ¹³C NMR Data:

Carbon Assignment	Expected Chemical Shift (δ , ppm)
Aldehyde C=O	185 - 195
Isoxazole C5	170 - 175
Isoxazole C3	160 - 165
Phenyl C (ipso)	128 - 132
Phenyl C (ortho, meta, para)	125 - 135
Isoxazole C4	100 - 105

Interpretation:

- **Carbonyl Carbon:** The aldehyde carbonyl carbon is highly deshielded and is expected to appear significantly downfield, in the range of δ 185-195 ppm.
- **Isoxazole Carbons:** The carbons of the isoxazole ring are expected at characteristic chemical shifts. C5, being adjacent to the aldehyde, will be downfield (δ 170-175 ppm). C3, attached to the phenyl group, will also be in the downfield region (δ 160-165 ppm). C4 is anticipated to be the most upfield of the isoxazole carbons (δ 100-105 ppm).
- **Phenyl Carbons:** The six carbons of the phenyl ring will resonate in the aromatic region (δ 125-135 ppm). The ipso-carbon (attached to the isoxazole ring) may be difficult to observe due to quaternization and longer relaxation times.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol (Typical):

- For a solid sample, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Place a small amount of the solid sample on the ATR crystal or mix with KBr and press into a pellet.

- Acquire the IR spectrum, typically over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands.

Expected IR Data:

Functional Group	Expected Absorption (cm^{-1})	Intensity
Aromatic C-H stretch	3100 - 3000	Medium
Aldehyde C-H stretch	2850 - 2800 and 2750 - 2700	Medium, often two bands
C=O stretch (aldehyde)	1710 - 1685	Strong
C=C and C=N stretches	1600 - 1450	Medium to Strong
Isoxazole ring vibrations	1500 - 1300	Medium
Aromatic C-H bend	900 - 675	Strong

Interpretation:

- Aldehyde Group: The most diagnostic peaks for the aldehyde functionality are the strong C=O stretching absorption around 1700 cm^{-1} and the two medium C-H stretching bands near 2820 and 2720 cm^{-1} . The latter are particularly useful as few other functional groups absorb in this region.
- Aromatic and Heteroaromatic Rings: The presence of the phenyl and isoxazole rings will be indicated by C-H stretching vibrations above 3000 cm^{-1} , C=C and C=N stretching vibrations in the 1600-1450 cm^{-1} region, and strong C-H out-of-plane bending vibrations in the fingerprint region.

Mass Spectrometry (MS)

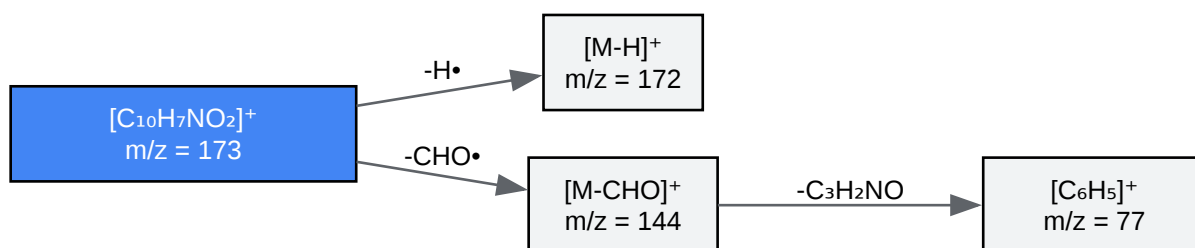
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (Typical):

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).
- Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Analyze the mass-to-charge ratio (m/z) of the resulting ions.

Expected MS Data:

- Molecular Ion (M^+): The molecular ion peak is expected at an m/z of 173, corresponding to the molecular weight of **3-Phenylisoxazole-5-carbaldehyde**.
- Key Fragments: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical to form an $[M-H]^+$ ion (m/z 172) and the loss of the entire aldehyde group (CHO) to form a $[M-CHO]^+$ ion (m/z 144). Further fragmentation of the phenylisoxazole core would also be expected.



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Caption: Plausible mass spectrometry fragmentation pathway for **3-Phenylisoxazole-5-carbaldehyde**.

Conclusion

The spectroscopic profile of **3-Phenylisoxazole-5-carbaldehyde** presented in this guide, while based on extrapolation from its derivatives and fundamental principles, provides a solid foundation for its characterization. The key identifying features are the downfield aldehyde proton in the 1H NMR spectrum, the aldehyde carbonyl carbon in the ^{13}C NMR spectrum, the

characteristic C=O and aldehyde C-H stretches in the IR spectrum, and the molecular ion peak at m/z 173 in the mass spectrum. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling them to confidently identify and assess the purity of **3-Phenylisoxazole-5-carbaldehyde** in their research and development endeavors.

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